molecular formula C9H9ClO2 B3043253 5-Chloro-2-methoxy-4-methylbenzaldehyde CAS No. 82128-70-9

5-Chloro-2-methoxy-4-methylbenzaldehyde

Cat. No. B3043253
CAS RN: 82128-70-9
M. Wt: 184.62 g/mol
InChI Key: QIFCXAISIRTSGA-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . This compound is also known by other names such as 5-Chlor-2-methoxybenzaldehyd in German, 5-Chloro-2-méthoxybenzaldéhyde in French, and 5-Chloro-o-anisaldehyde .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methoxy-4-methylbenzaldehyde consists of a benzene ring substituted with a chloro group (Cl), a methoxy group (OCH3), and a methylbenzaldehyde group (CH3CHO) .


Physical And Chemical Properties Analysis

5-Chloro-2-methoxy-4-methylbenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 264.0±20.0 °C at 760 mmHg, and a flash point of 117.7±20.8 °C . It has a molar refractivity of 44.6±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 137.1±3.0 cm3 .

Scientific Research Applications

Synthesis of Schiff Bases

“5-Chloro-2-methoxy-4-methylbenzaldehyde” can be used in the synthesis of Schiff bases . Schiff bases are stable imines containing a C=N bond, where N is bonded to an alkyl or aryl group . They are prepared by the condensation of aliphatic or aromatic primary amines with carbonyl compounds . The presence of the basic donor N atom and the stability of the imine function make Schiff bases favored ligands that can stabilize metal ions in different oxidation states .

Formation of Metal Complexes

This compound can also be used in the formation of metal complexes . The chelating environment in a Schiff base profoundly influences the electron distribution in the coordination sphere of metal in a complex and thereby regulates the property of the compounds . This structural diversity in some of the metal complexes with multidentate Schiff base ligands has triggered a wide range of applications of this class of compounds in sensors, catalysis, biology, medicines, and photonics .

Biological Activities

Schiff bases and their metal complexes, which can be derived from “5-Chloro-2-methoxy-4-methylbenzaldehyde”, have shown a wide variety of biological activities against some microorganisms and certain types of tumors . They also have many clinical, biochemical, and pharmacological properties .

Catalysts and Dyes

Schiff base compounds are also used as catalysts and dyes . The Schiff base compounds are formed easily from the reaction of the carbonyl group of the aldehydes or ketones with primary amines, often catalyzed by acids .

Polymer Stabilizers

Schiff base compounds can also be used as polymer stabilizers . The imine group present in such compounds is responsible for their biological properties .

Corrosion Inhibitors

Another application of Schiff base compounds is as corrosion inhibitors . The Schiff base compounds are able to chelate almost all metal ions .

Safety and Hazards

The safety information for 5-Chloro-2-methoxy-4-methylbenzaldehyde indicates that it has some hazards associated with it. The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-2-methoxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFCXAISIRTSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278848
Record name 5-Chloro-2-methoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxy-4-methylbenzaldehyde

CAS RN

82128-70-9
Record name 5-Chloro-2-methoxy-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82128-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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